Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate
Overview
Description
Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate is an organic compound with the molecular formula C15H13NO4S and a molecular weight of 303.339 g/mol . This compound is known for its unique chemical structure, which includes a nitro group, a thioether linkage, and a methyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate typically involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-methylthiophenol in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acetic acid or catalytic hydrogenation.
Scientific Research Applications
Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thioether linkage and ester group also contribute to its reactivity and interaction with enzymes and proteins .
Comparison with Similar Compounds
Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate can be compared with similar compounds such as:
Methyl 4-[(phenyl)thio]-3-nitrobenzoate: Lacks the methyl group on the phenyl ring, which can affect its reactivity and biological activity.
Methyl 4-[(2-chlorophenyl)thio]-3-nitrobenzoate: Contains a chlorine atom instead of a methyl group, leading to different chemical and biological properties.
Methyl 4-[(2-methylphenyl)thio]-3-aminobenzoate:
Properties
IUPAC Name |
methyl 4-(2-methylphenyl)sulfanyl-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c1-10-5-3-4-6-13(10)21-14-8-7-11(15(17)20-2)9-12(14)16(18)19/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUIGHULZMFAPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201244895 | |
Record name | Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201244895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288154-66-5 | |
Record name | Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=288154-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201244895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 4-((2-METHYLPHENYL)THIO)-3-NITROBENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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